molecular formula C8H12O3 B2914510 (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 2470280-13-6

(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B2914510
CAS No.: 2470280-13-6
M. Wt: 156.181
InChI Key: ZPHOOMONUWWWRT-CHKWXVPMSA-N
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Description

This bicyclic compound features a 2-oxabicyclo[2.2.1]heptane core with a methyl substituent at the 1-position and a carboxylic acid group at the 5-position. Its stereochemistry ((1S,4S,5S)) is critical for its spatial orientation and interactions in chemical or biological systems.

Properties

IUPAC Name

(1S,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8-2-5(4-11-8)6(3-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHOOMONUWWWRT-CHKWXVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CO1)C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](CO1)[C@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a suitable diol precursor using a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the cyclization of precursors in reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives, such as ketones or carboxylic acids.

  • Reduction: Alcohols or other reduced forms of the compound.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural Variations in Bicyclic Cores

2-Oxa vs. Aza/Thia Systems
  • 2-Oxabicyclo[2.2.1]heptane Derivatives

    • (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid (CAS 862174-60-5): Features a ketone (3-oxo) instead of a methyl group. Used as a key intermediate in simeprevir synthesis, highlighting pharmaceutical relevance .
    • Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate : Combines an oxabicyclo core with an azabicyclo system (nitrogen substitution) and ester protection, enhancing lipophilicity for synthetic intermediates .
  • Thia-Azabicyclo Systems 4-Nitrobenzyl (1S,4S)-3-Oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 151072-00-3): Replaces oxygen with sulfur (thia) and nitrogen (aza), altering electronic properties. This compound is a known impurity in meropenem, emphasizing stability differences compared to oxabicyclo analogs .
Table 1: Core Structure and Functional Group Comparisons
Compound Name Core Structure Key Functional Groups Molecular Weight Application/Notes
(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid 2-Oxabicyclo[2.2.1]heptane Methyl, Carboxylic Acid Not Provided Potential synthetic intermediate
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid 2-Oxabicyclo[2.2.1]heptane Ketone, Carboxylic Acid ~172.14 (C₇H₈O₄) Simeprevir intermediate
4-Nitrobenzyl (1S,4S)-3-Oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Thia-Azabicyclo[2.2.1] Nitrobenzyl ester, Thia, Aza 308.31 Meropenem impurity
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate Azabicyclo[2.2.1] Boc-protected amine, Ester 285.34 Protected intermediate for drug synthesis

Stereochemical and Functional Group Impacts

  • Stereochemistry : The (1S,4S,5S) configuration in the target compound contrasts with (1R,4R,5R) in its ketone-containing analog . Such stereochemical differences can influence binding affinity in chiral environments or catalytic processes.
  • Carboxylic Acid vs. Esters : Free carboxylic acids (e.g., the target compound) are polar and reactive, whereas ester derivatives (e.g., ethyl or nitrobenzyl esters in ) improve membrane permeability and stability under basic conditions.
  • Methyl vs.

Biological Activity

(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves a Diels-Alder reaction, where 2-methylfuran reacts with methyl 3-bromopropiolate. This method has been optimized to yield high purity and efficiency in the production of the compound .

  • Molecular Formula : C8H12O
  • Molecular Weight : 156.18 g/mol
  • Physical State : Typically appears as a colorless oil or solid depending on the specific derivative synthesized.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release and inhibition of caspase activity .
  • Anticancer Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating that this compound may be useful in developing new anticancer therapies .
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to downregulate pro-inflammatory cytokines which play critical roles in chronic inflammation.
  • Induction of Apoptosis in Cancer Cells : It may initiate apoptosis through mitochondrial pathways, leading to reduced viability of cancer cells.
  • Protection Against Oxidative Stress : The compound may mitigate oxidative stress by enhancing antioxidant defenses within neuronal cells.

Case Studies

StudyFindings
Roy et al., 2021Evaluated the cytotoxicity against RAW 264.7 cellsShowed significant cytotoxic effects with an IC50 value indicating strong activity against inflammatory cells .
Sasaki et al., 2020Investigated neuroprotective effects in PC12 cellsDemonstrated protective effects against Aβ-induced toxicity, suggesting potential for neurodegenerative disease treatment .
Huth et al., 2020Assessed antibacterial propertiesFound effective antibacterial activity against multiple strains of bacteria, supporting its use as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

A modified synthesis starting from trans-4-hydroxy-L-proline involves sequential protection, cyclization, and deprotection steps. Key steps include benzyl chloroformate-mediated protection under basic conditions (0°C, NaOH/H₂O), followed by acid-catalyzed cyclization and purification via solvent extraction (ethyl acetate) . Reaction temperature and pH are critical for minimizing epimerization and ensuring the desired (1S,4S,5S) configuration.

Q. How can the stereochemical integrity of this bicyclic compound be validated post-synthesis?

High-resolution NMR (¹H, ¹³C) and X-ray crystallography are standard methods. For NMR, characteristic signals include δ ~4.50 ppm (bridging oxygen proton) and δ ~1.73–1.80 ppm (methyl group protons in the bicyclic framework) . X-ray refinement using SHELXL (via SHELX software) confirms absolute configuration and minimizes structural ambiguities .

Q. What safety protocols are essential when handling this compound?

The compound shares hazards with structurally similar bicyclic carboxylates, including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Use PPE (gloves, goggles, respirators), avoid aerosol formation, and store at 2–8°C. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its role in asymmetric organocatalysis?

The rigid bicyclic scaffold enhances enantioselectivity in reactions like the Biginelli synthesis. Derivatives of (1S,4S)-configured bicyclic amines catalyze 3,4-dihydropyrimidin-2(1H)-one formation with up to 46% enantiomeric excess (ee), favoring (S)-enantiomers. Steric hindrance from the methyl group at C1 directs substrate binding .

Q. What challenges arise in resolving stereoisomers during synthesis, and how are they addressed?

Epimerization at C5 can occur during acid-catalyzed steps. Chromatographic separation (e.g., chiral HPLC) or kinetic resolution using enantioselective enzymes is required. NMR coupling constants (e.g., J = 7.2 Hz for axial protons) and NOE correlations help distinguish endo/exo isomers .

Q. How is this compound characterized as a pharmaceutical impurity, and what analytical methods ensure its quantification?

As a process-related impurity in APIs, LC-MS with a C18 column (0.1% formic acid in acetonitrile/water) and HRMS (ESI-TOF) are used for detection. Calibration against reference standards (e.g., 6-aminopenicillanic acid analogs) ensures sensitivity down to 0.1% w/w .

Q. What strategies improve yield in multi-step syntheses of this compound?

Optimizing protection-deprotection sequences (e.g., tert-butoxycarbonyl vs. benzyl groups) and minimizing aqueous workups reduce side reactions. Microwave-assisted cyclization (100°C, 30 min) increases efficiency compared to traditional heating (6 h, 80°C) .

Methodological Notes

  • Structural Refinement : Use SHELXL for high-resolution crystallographic data to resolve disorder in the oxabicyclo ring .
  • NMR Assignments : Employ COSY and HSQC to assign overlapping proton signals in the bicyclic core .
  • Safety Compliance : Follow GHS protocols for hazard mitigation, including fume hood use and waste neutralization .

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